molecular formula C14H13ClN2 B13140842 N'-Methyl-N,N-diphenylcarbamimidicchloride

N'-Methyl-N,N-diphenylcarbamimidicchloride

Katalognummer: B13140842
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: JSVJBSCYZGYBSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Methyl-N,N-diphenylcarbamimidicchloride is an organic compound that belongs to the class of carbamimidic chlorides. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and two phenyl groups attached to the carbamimidic chloride moiety. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-Methyl-N,N-diphenylcarbamimidicchloride can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylcarbamimidic chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of N’-Methyl-N,N-diphenylcarbamimidicchloride often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of catalysts to enhance the reaction rate and improve the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Methyl-N,N-diphenylcarbamimidicchloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamimidic chloride to amines.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include N-methyl-N,N-diphenylcarbamimidic derivatives, which can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

N’-Methyl-N,N-diphenylcarbamimidicchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-Methyl-N,N-diphenylcarbamimidicchloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the carbamimidic chloride moiety, which readily reacts with nucleophilic groups in the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylformamide: A versatile solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide: Used in various chemical reactions and as a solvent.

    N-Methyl-N-phenylcarbamimidicchloride: Similar structure but with one phenyl group.

Uniqueness

N’-Methyl-N,N-diphenylcarbamimidicchloride is unique due to its specific reactivity and the presence of two phenyl groups, which enhance its stability and versatility in chemical reactions. This makes it a valuable compound for specialized applications in synthetic chemistry and research.

Eigenschaften

Molekularformel

C14H13ClN2

Molekulargewicht

244.72 g/mol

IUPAC-Name

N'-methyl-N,N-diphenylcarbamimidoyl chloride

InChI

InChI=1S/C14H13ClN2/c1-16-14(15)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI-Schlüssel

JSVJBSCYZGYBSI-UHFFFAOYSA-N

Kanonische SMILES

CN=C(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.